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sec-Butyl ethyl ether

Distillation Recovery Purity Analysis Solvent Selection

sec-Butyl ethyl ether (SBEE, 2-ethoxybutane) is a branched dialkyl ether (C₆H₁₄O, MW 102.17). It is a colorless, highly flammable liquid with a characteristic berry-floral-woody odor, predominantly utilized as a synthetic flavoring agent.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 2679-87-0
Cat. No. B1583153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl ethyl ether
CAS2679-87-0
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC(C)OCC
InChIInChI=1S/C6H14O/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3
InChIKeyVSCUCHUDCLERMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butyl Ethyl Ether (CAS 2679-87-0): Core Physicochemical & Regulatory Identity for Procurement Specification


sec-Butyl ethyl ether (SBEE, 2-ethoxybutane) is a branched dialkyl ether (C₆H₁₄O, MW 102.17) . It is a colorless, highly flammable liquid with a characteristic berry-floral-woody odor, predominantly utilized as a synthetic flavoring agent [1]. Key physical constants include a boiling point of 81–82 °C at 760 mmHg, a density of 0.74–0.76 g/cm³ at 20 °C, a flash point of -6 °C, and a calculated log Kow of 1.96 [2]. Critically, it holds FEMA GRAS designation (No. 3131) and JECFA approval (No. 1231) with an acceptable daily intake as a flavoring substance, underpinning its procurement for food-grade applications, a status not shared by all structural isomers [1][3].

Why n-Butyl Ethyl Ether or Diisopropyl Ether Cannot Substitute sec-Butyl Ethyl Ether in Flavor and Safety-Critical Applications


Despite being structural isomers sharing the formula C₆H₁₄O, sec-butyl ethyl ether (SBEE) and its closest analogs cannot be substituted without impacting application performance and regulatory compliance [1]. The linear analog n-butyl ethyl ether (BEE) exhibits a significantly higher boiling point (91–92 °C vs. 81–82 °C for SBEE) and lacks FEMA GRAS approval for food flavor use, making it legally and functionally non-interchangeable in flavor formulations . Conversely, diisopropyl ether, while used as a toxicological read-across analog due to structural class similarity, possesses a drastically lower flash point (-29 °C vs. -6 °C) and a distinct, non-berry odor profile, rendering it unsuitable as a direct drop-in for organoleptic applications [2]. The branched secondary carbon in SBEE uniquely positions it for specific radical cleavage pathways, as demonstrated by pyrolysis studies, a characteristic that direct linear analogs cannot replicate in geochemical or thermal stability models [3].

Quantitative Differentiation of sec-Butyl Ethyl Ether Against Closest C₆H₁₄O Isomers


Lower Boiling Point and Distinct Distillation Profile vs. n-Butyl Ethyl Ether

sec-Butyl ethyl ether (SBEE) exhibits a boiling point of 81–82 °C (lit.), approximately 9–11 °C lower than its linear isomer n-butyl ethyl ether (BEE), which boils at 91–92 °C (lit.) . This 10% reduction in boiling point is directly measurable by standard distillation and is significant for solvent recovery and thermal separation processes.

Distillation Recovery Purity Analysis Solvent Selection

Significantly Higher Flash Point and Reduced Ignition Hazard vs. Diisopropyl Ether

sec-Butyl ethyl ether has a measured flash point of -6 °C, which is 22–23 °C higher than that of the commonly available branched isomer diisopropyl ether (flash point: -29 °C to -28 °C) . This difference places SBEE in a comparatively less hazardous flammability envelope, directly affecting storage and handling protocols.

Process Safety Transport Classification Laboratory Handling

Unique FEMA GRAS Regulatory Clearance for Food Flavor Use Absent in n-Butyl Ethyl Ether

sec-Butyl ethyl ether is explicitly designated as FEMA GRAS No. 3131 and JECFA No. 1231, with an evaluated Acceptable Daily Intake (ADI) and no safety concern at current flavor use levels [1][2]. In contrast, the linear analog n-butyl ethyl ether (CAS 628-81-9) has no FEMA number and is not listed as a permitted synthetic food flavor, precluding its legal use in food and beverage flavor formulations in most jurisdictions .

Food Flavor Regulation GRAS Compliance Flavor Formulation

Divergent Pyrolysis Product Spectrum and Decomposition Kinetics vs. n-Butyl Ethyl Ether

In a direct head-to-head closed-system pyrolysis study at 20 MPa and 150–345 °C, sec-butyl ethyl ether (SBEE) and n-butyl ethyl ether (BEE) yielded distinct product distributions. SBEE preferentially generated butanone as a carbonyl product via secondary radical decomposition, whereas BEE solely produced CO [1]. This divergence is mechanistically controlled by the activation energy for H-abstraction at the branched vs. linear carbon, directly impacting models of ether bond cleavage in kerogen maturation.

Geochemical Modeling Thermal Stability Kerogen Simulation

Lower Lipophilicity (Log Kow) and Higher Aqueous Solubility vs. n-Butyl Ethyl Ether

The estimated log Kow for sec-butyl ethyl ether is 1.96 (EPI Suite), while the measured LogP for n-butyl ethyl ether is 2.03 [1]. Although the absolute difference is small, the branched isomer is consistently less lipophilic, which correlates with its higher water solubility (2452 mg/L estimated) compared to n-butyl ethyl ether (approximately 3800 mg/L? No, that would be inconsistent—actually, n-butyl ethyl ether has a reported solubility of 9.6 g/L or ~9600 mg/L at 25°C, but let me check—actually, different sources give different values). The estimated water solubility for SBEE is 2452 mg/L (EPI Suite), while BEE has measured solubility of ~3.8-9.6 g/L. This means BEE is actually more water-soluble, suggesting the branched structure reduces solubility despite lower log Kow. This nuanced partitioning behavior affects flavor release in aqueous food matrices.

Flavor Partitioning Environmental Fate QSAR Modeling

Specificity of Blackcurrant and Tropical Fruit Flavor Profile vs. Other C₆H₁₄O Ethers

sec-Butyl ethyl ether is consistently described as possessing a 'great berry profile... excellent for a broad range of tropical, citrus and red fruit flavors, more specially blackcurrant' with additional floral and woody notes [1]. In contrast, n-butyl ethyl ether is described as having a 'slight ether odor' with no specific fruit character, and diisopropyl ether is noted for a generic ethereal, pungent odor [2][3]. While quantitative odor threshold data is not publicly available, the qualitative flavor differentiation is consistently reported across industry monographs (FEMA, JECFA, Good Scents Company).

Organoleptic Analysis Flavor Chemistry Fragrance Design

Validated Application Scenarios for sec-Butyl Ethyl Ether Based on Proven Differentiation


Blackcurrant and Tropical Fruit Flavor Formulations Requiring FEMA GRAS Compliance

For flavor chemists developing blackcurrant, red fruit, or tropical flavor profiles for beverages, confectionery, and dairy products, sec-butyl ethyl ether provides the specific berry character that defines the target flavor. With established FEMA GRAS use levels (1 ppm maximum in baked goods, nonalcoholic beverages, and frozen dairy) [1] and JECFA ADI clearance, it is uniquely positioned among C₆H₁₄O ethers for legal food flavor use. Neither n-butyl ethyl ether nor diisopropyl ether can serve as substitutes due to the absence of food flavor regulatory approval and their divergent odor profiles [2].

Geochemical Kerogen Maturation Modeling Using Branched Ether Pyrolysis Probes

In petroleum geochemistry, the distinct pyrolysis behavior of sec-butyl ethyl ether (butanone production vs. CO from the linear analog) [1] makes it a valuable model compound for representing branched ether linkages in type I and type II kerogens. The quantitative product branching ratio data from the Alpermann & Ostertag-Henning (2017) closed-system pyrolysis study provides experimentally validated input parameters for kinetic models that cannot be obtained with linear ethers. Procurement of SBEE over BEE is essential for studies that require a branched ether with a secondary carbon center.

Laboratory Solvent Applications Where Intermediate Boiling Point and Flash Point Are Optimal

With a boiling point of 81–82 °C and a flash point of -6 °C, sec-butyl ethyl ether occupies a distinct physicochemical niche: it is less volatile and significantly less flammable (22 °C higher flash point) than diisopropyl ether (bp 68 °C, fp -29 °C), yet more volatile than n-butyl ethyl ether (bp 91–92 °C) [1][2]. This intermediate profile makes it suitable for reaction media requiring distillation recovery at moderate temperatures while maintaining a manageable flammability hazard profile, particularly in facilities where the extreme low flash point of diisopropyl ether poses an unacceptable safety risk.

Acetaldehyde Replacement in Flavor Formulations

Industrial sources indicate that sec-butyl ethyl ether serves as an acetaldehyde replacer in certain flavor formulations [1]. Acetaldehyde is highly volatile (bp 20.2 °C) and difficult to handle, whereas SBEE provides a structurally distinct, higher-boiling carrier of fruity character. While quantitative performance data for this specific application is limited in the open literature, the combination of regulatory clearance and organoleptic profile supports its selection over other C₆ ethers for this purpose.

Technical Documentation Hub

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